N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
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Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
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Scientific Research Applications
Rhodium(III)-Catalyzed Olefination and Annulation
Rhodium(III)-catalyzed processes utilize N-methoxybenzamides for directed C-H bond activation, highlighting a method for the oxidative olefination and annulation to synthesize valuable tetrahydroisoquinolinone products. These processes are noted for their mild conditions, practicality, selectivity, and high yields, offering a versatile route for the synthesis of complex isoquinoline derivatives, which can have implications in drug development and synthetic chemistry (Rakshit et al., 2011).
Relay Catalysis for Isoquinoline Derivatives
A rhodium(III)-catalyzed one-pot, three-component reaction involving N-methoxybenzamide demonstrates an alternative method for synthesizing isoquinoline derivatives. This relay catalysis approach, involving successive O-alkylation and C-H activation, showcases the utility of N-methoxybenzamides in constructing complex molecular architectures, potentially leading to new pharmaceuticals (Zhou, Jiang, & Wang, 2019).
Antitumor Activity and DNA Interaction
Research into the synthesis and evaluation of methoxy-8H-dibenzo[a,g]isoquinolin-8-ones and their acetoxy derivatives has revealed significant antitumor activity against MDA-MB-231 mammary tumor cells. These compounds, synthesized through condensation of tetrahydroisoquinolines, have been tested for their cytostatic activity and interaction with DNA, indicating potential applications in cancer therapy (Weimar, Angerer, & Wiegrebe, 1991).
Identification of Anticonvulsant Agents
A series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, identified through high-throughput screening, demonstrates significant anticonvulsant activity in animal models. Structure-activity relationship (SAR) studies have led to the development of compounds with high affinity and effectiveness in treating convulsions, underscoring the therapeutic potential of tetrahydroisoquinolinyl derivatives in neurological disorders (Chan et al., 1998).
Novel Sigma-2 Receptor Probes
Research into sigma-2 receptors, which play roles in cancer and neurodegenerative diseases, has led to the development of radiolabeled benzamide analogs with high affinity for these receptors. These studies are crucial for understanding the pharmacological profiles of sigma-2 receptors and for developing new diagnostic and therapeutic tools (Xu et al., 2005).
Properties
IUPAC Name |
4-methoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)12-13-24-20-10-7-18(14-17(20)6-11-21(24)25)23-22(26)16-4-8-19(27-3)9-5-16/h4-5,7-10,14-15H,6,11-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWNNNDINBAWCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.